BenchChemオンラインストアへようこそ!

tert-Butyl (2,6-dioxopiperidin-4-yl)carbamate

pKa differentiation Boc-deprotection selectivity amide coupling reactivity

Distinct 4-amino glutarimide building block for cereblon-recruiting PROTACs. Unlike common 3-amino isomers, the C4 exit vector enables alternative linker geometries for ternary complex optimization. At 228.25 Da, it is ~48% lighter than phthalimide-glutarimide conjugates, preserving degrader MW within drug-like range. Boc protection is compatible with Fmoc/Alloc/Cbz strategies. Ideal for matched-pair SAR studies evaluating exit-vector effects on degradation potency and selectivity.

Molecular Formula C10H16N2O4
Molecular Weight 228.24 g/mol
Cat. No. B12936279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (2,6-dioxopiperidin-4-yl)carbamate
Molecular FormulaC10H16N2O4
Molecular Weight228.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CC(=O)NC(=O)C1
InChIInChI=1S/C10H16N2O4/c1-10(2,3)16-9(15)11-6-4-7(13)12-8(14)5-6/h6H,4-5H2,1-3H3,(H,11,15)(H,12,13,14)
InChIKeyLKHVWZRCZFMROB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (2,6-dioxopiperidin-4-yl)carbamate: A Boc-Protected 4-Aminoglutarimide Building Block for PROTAC Linker Assembly


tert-Butyl (2,6-dioxopiperidin-4-yl)carbamate (CAS 2411638-68-9) is a Boc-protected 4-amino-2,6-dioxopiperidine derivative with molecular formula C₁₀H₁₆N₂O₄ and a molecular weight of 228.25 g/mol . The compound belongs to the glutarimide chemotype that serves as the core cereblon (CRBN) E3 ubiquitin ligase recognition motif, a critical pharmacophore in immunomodulatory imide drugs (IMiDs) and proteolysis-targeting chimeras (PROTACs) [1]. Its predicted physicochemical properties include a boiling point of 423.0±34.0 °C, density of 1.20±0.1 g/cm³, and a pKa of 11.16±0.40 . The Boc protecting group renders the primary amine latent, enabling selective deprotection under acidic conditions (e.g., TFA or HCl/dioxane) for subsequent conjugation to linkers or targeting ligands in bifunctional degrader synthesis [1][2].

Why tert-Butyl (2,6-dioxopiperidin-4-yl)carbamate Cannot Be Indiscriminately Substituted by 3-Yl Isomers or Phthalimide-Based Linkers in PROTAC Design


The 4-amino substitution pattern on the glutarimide ring of tert-Butyl (2,6-dioxopiperidin-4-yl)carbamate places the latent amine vector at a distinct spatial orientation relative to the cereblon-binding glutarimide plane compared with the more common 3-amino isomers used as pomalidomide/lenalidomide intermediates [1]. In the broader PROTAC literature, the trajectory and exit vector of the linker from the cereblon-binding motif are well-established determinants of ternary complex formation efficiency, target ubiquitination rates, and degradation potency [2]. Glutarimide-based cereblon ligands are also documented to be susceptible to hydrolytic ring-opening under physiological conditions (pH 7.4), a stability liability absent in phthalimide-based CRBN binders, meaning that linker chemotype selection directly impacts the metabolic lifetime of the final degrader construct [3]. Consequently, substituting the 4-yl carbamate with a 3-yl isomer or a phthalimide-based Boc-linker is not a neutral swap; it may alter the degradation profile, introduce synthetic complexity, or compromise hydrolytic stability. The quantitative evidence below clarifies the measurable differentiation dimensions.

Quantitative Differentiation Evidence for tert-Butyl (2,6-dioxopiperidin-4-yl)carbamate vs. Closest Analogs


pKa Shift of 0.38 Units Relative to the 3-Yl Isomer Alters Protonation State and Reactivity Under Coupling Conditions

The predicted pKa of tert-Butyl (2,6-dioxopiperidin-4-yl)carbamate is 11.16±0.40, compared with 10.78±0.20 for the 3-yl regioisomer tert-Butyl (2,6-dioxopiperidin-3-yl)carbamate, representing a ΔpKa of approximately +0.38 units [1]. This difference, although modest, reflects altered electron density at the glutarimide NH, which can influence the nucleophilicity of the deprotected amine and the acid lability of the Boc group under standard TFA cleavage conditions. The 4-yl isomer also lacks the experimentally reported melting point of the 3-yl analog (193.7–194.4 °C), suggesting different crystal packing energetics that may affect solubility and formulation properties [1].

pKa differentiation Boc-deprotection selectivity amide coupling reactivity

Regiochemical Differentiation: 4-Yl vs. 3-Yl Substitution Determines Linker Exit Vector in PROTAC Ternary Complex Formation

The 4-yl substitution pattern positions the latent amino group orthogonal to the glutarimide ring plane, providing a distinct exit vector compared with the 3-yl isomer commonly employed as an intermediate in pomalidomide and lenalidomide analog synthesis [1]. In the PROTAC design literature, the linker attachment point on the cereblon ligand is recognized as a critical parameter affecting ternary complex stability and degradation efficiency. Phenyl-glutarimide-based PROTACs with altered linker trajectories have demonstrated enhanced hydrolytic stability and degradation potency compared to those utilizing IMiD-based (phthalimide-containing) analogs [2]. While no published direct head-to-head comparison of the 4-yl vs. 3-yl Boc-carbamate exists in final degrader molecules, the structural precedent establishes that regiochemistry fundamentally alters the degrader's pharmacological profile [3].

exit vector geometry cereblon ligand PROTAC ternary complex

Boc Protection Strategy Enables Orthogonal Deprotection Relative to Common IMiD-Based Conjugates

The Boc (tert-butoxycarbonyl) protecting group on this compound can be removed under standard acidic conditions (TFA/CH₂Cl₂, 1:1 v/v, 0 °C to rt, 1–2 h) or HCl/dioxane (4 M, 0 °C to rt, 1–3 h), generating the free 4-amino-2,6-dioxopiperidine that is directly compatible with amide coupling or reductive amination for linker elongation [1]. In contrast, phthalimide-based Boc linkers such as Thalidomide-NH-C4-NH-Boc (CAS 2093388-52-2, MW 444.48) carry a significantly higher molecular weight (444.48 vs. 228.25 Da, a 216.23 Da increase) and require additional synthetic steps to install the phthalimide-glutarimide conjugate before linker attachment . The lower molecular weight of the 4-yl carbamate translates to fewer synthetic transformations needed to reach the final degrader construct and may contribute to improved physicochemical properties of the final PROTAC molecule, including reduced molecular weight and potentially enhanced cell permeability [2].

orthogonal protection Boc deprotection PROTAC linker assembly

Glutarimide Scaffold Hydrolytic Stability: Class-Level Liability Absent in Phthalimide-Based Degraders Requires Context-Dependent Selection

Glutarimide-containing cereblon ligands, including the 4-aminoglutarimide core of this compound, are documented to undergo hydrolytic ring-opening under physiological conditions (pH 7.4 PBS buffer) and enzymatic cleavage, whereas phthalimide-based cereblon binders exhibit greater resistance to hydrolysis [1][2]. The Beilstein Journal of Organic Chemistry review on PROTAC design notes that 'glutarimide derivatives are highly susceptible to hydrolysis and enzymatic cleavage under physiological conditions' compared with dihydrouracil or other CRBN-binding scaffolds [2]. This is a class-level characteristic, not specific to the 4-yl substitution pattern, and must be weighed against the advantages of the simpler glutarimide scaffold (lower molecular weight, fewer synthetic steps). For applications requiring prolonged in vivo half-life, phthalimide-based or dihydrouracil-based linkers may offer superior metabolic stability; for in vitro proof-of-concept studies or applications where rapid clearance is acceptable, the glutarimide scaffold's synthetic accessibility and lower molecular weight may be preferred [3].

hydrolytic stability glutarimide vs phthalimide PROTAC pharmacokinetics

N-Boc-α-Diazo Glutarimide Reagent Platform Demonstrates Enhanced Stability and Solubility of 4-Yl Glutarimide Derivatives for Modular PROTAC Assembly

A 2023 study by Kantin et al. demonstrated that N-Boc-α-diazo glutarimide, a derivative closely related to tert-Butyl (2,6-dioxopiperidin-4-yl)carbamate (sharing the 4-yl Boc-protected glutarimide core), exhibits superior stability, solubility, and preparative convenience compared with a previously reported diazo reagent for Rh(II)-catalyzed N–H insertion reactions [1]. The new diazo reagent enabled efficient coupling with diverse heterocycles—including both aromatic and saturated NH-substrates—to generate cereblon ubiquitin-ligase ligands suitable for PROTAC crafting. While this is not a direct comparison with the target compound itself, it demonstrates that the 4-Boc-aminoglutarimide scaffold is a validated platform for further derivatization and that structural modifications at the 4-position are synthetically tractable [2].

diazo glutarimide Rh(II) catalysis modular PROTAC synthesis

High-Value Application Scenarios for tert-Butyl (2,6-dioxopiperidin-4-yl)carbamate Based on Quantified Evidence


PROTAC Linker Assembly Requiring a 4-Yl Glutarimide Exit Vector for Ternary Complex Optimization

When designing cereblon-recruiting PROTACs, the linker attachment geometry at the E3 ligase ligand is a critical determinant of ternary complex formation efficiency. tert-Butyl (2,6-dioxopiperidin-4-yl)carbamate provides a 4-position exit vector that is structurally distinct from the more common 3-substituted pomalidomide/lenalidomide scaffolds. Following Boc deprotection under standard acidic conditions, the free 4-amino group can be directly coupled to carboxylic acid-, activated ester-, or aldehyde-functionalized linkers via amide bond formation or reductive amination . This application is particularly relevant for degrader programs where molecular modeling suggests that a C4 linker trajectory would optimize the spatial proximity between the target protein and the E3 ligase. The validated synthetic tractability of 4-yl glutarimide derivatives, as demonstrated by the N-Boc-α-diazo glutarimide platform, supports the feasibility of this approach [1].

Minimalist Glutarimide-Based Degrader Design for Molecular Weight-Constrained Chemical Series

For degrader programs facing strict molecular weight constraints (e.g., CNS-penetrant PROTACs or oral bioavailability optimization), the 228.25 Da molecular weight of tert-Butyl (2,6-dioxopiperidin-4-yl)carbamate offers a significant advantage over phthalimide-glutarimide conjugate linkers such as Thalidomide-NH-C4-NH-Boc (444.48 Da) [1]. Starting from a ~48% lighter cereblon-binding building block allows greater synthetic flexibility for incorporating diverse targeting ligands and linkers while maintaining the final degrader within drug-like physicochemical property ranges (typically MW < 900 Da for oral PROTACs). The Boc protecting group provides orthogonal protection that is compatible with Fmoc-, Alloc-, and Cbz-based protecting group strategies commonly employed in multi-step degrader synthesis [2].

Exploratory Cereblon Ligand SAR Studies Comparing 4-Yl vs. 3-Yl Substitution Patterns

The predicted pKa differentiation (ΔpKa = +0.38 for the 4-yl vs. 3-yl isomer) suggests altered electronic properties at the glutarimide NH that may influence cereblon binding affinity, hydrogen-bonding patterns with key CRBN residues, and susceptibility to nucleophilic acyl substitution side reactions during synthesis [1]. Research groups conducting systematic structure–activity relationship (SAR) studies of cereblon-recruiting degraders can use this compound as a building block to prepare matched molecular pairs where the only variable is the amino group attachment position (C4 vs. C3), enabling rigorous assessment of how linker exit vector affects degradation potency, selectivity, and ternary complex cooperativity. The impurity profile associated with glutarimide displacement during PROTAC synthesis, as recently documented by Wang et al., further underscores the importance of careful building block selection in minimizing synthetic byproducts [2].

In Vitro Proof-of-Concept Degrader Studies Where Synthetic Accessibility Is Prioritized Over Metabolic Stability

For early-stage degrader proof-of-concept studies conducted in cell-based assays (e.g., HiBiT CRISPR, immunoblotting, or Global Proteomics), the glutarimide scaffold of tert-Butyl (2,6-dioxopiperidin-4-yl)carbamate provides a rapid synthetic entry point for PROTAC assembly despite the class-level hydrolytic stability limitation of glutarimide-based cereblon ligands . The compound's lower molecular weight and simpler structure compared with phthalimide-glutarimide conjugates enable faster synthetic cycles and lower overall cost of goods for initial screening cascades [1]. If the in vitro degradation data are promising, the linker can be subsequently optimized for metabolic stability in lead optimization, potentially by switching to dihydrouracil- or phenyl-glutarimide-based scaffolds that have demonstrated enhanced stability in cell culture media [2].

Quote Request

Request a Quote for tert-Butyl (2,6-dioxopiperidin-4-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.